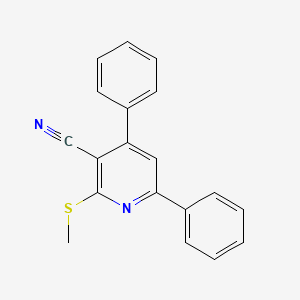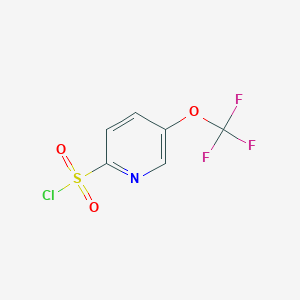
5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is an organofluorine compound with the molecular formula C6H3ClF3NO3S. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the pyridine ring, along with a sulfonyl chloride group (-SO2Cl). The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride typically involves the reaction of 5-(trifluoromethoxy)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 5-(Trifluoromethoxy)pyridine
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Aplicaciones Científicas De Investigación
5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethoxy group enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
2-Pyridinesulfonyl chloride: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride imparts unique electronic and steric effects, enhancing its reactivity and making it a valuable intermediate in various chemical syntheses. This distinguishes it from other similar compounds, which may not exhibit the same level of reactivity or stability .
Propiedades
Fórmula molecular |
C6H3ClF3NO3S |
|---|---|
Peso molecular |
261.61 g/mol |
Nombre IUPAC |
5-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-2-1-4(3-11-5)14-6(8,9)10/h1-3H |
Clave InChI |
NZOFAHBYWFWAOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1OC(F)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


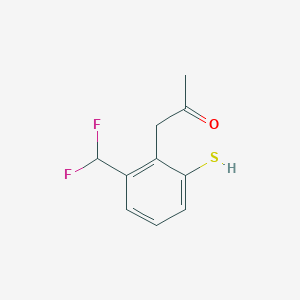
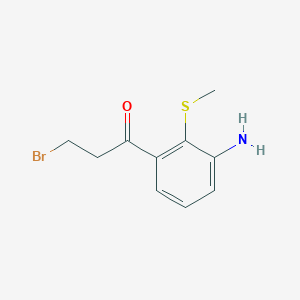
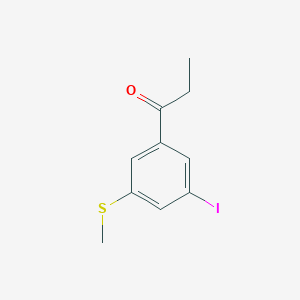
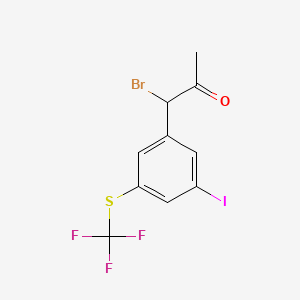

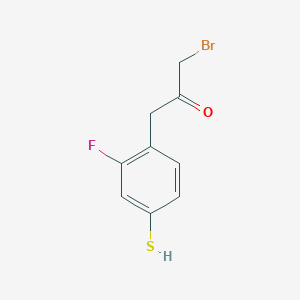
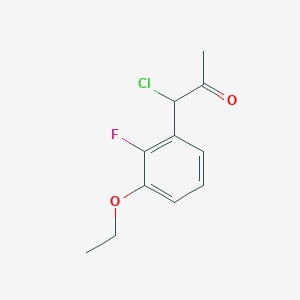
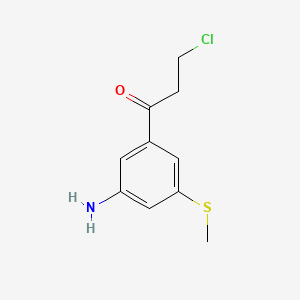
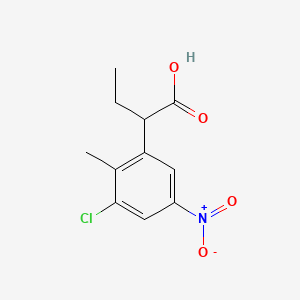
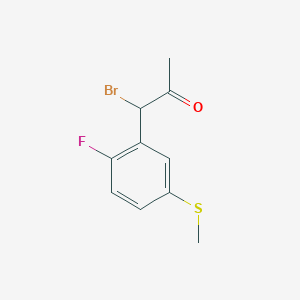
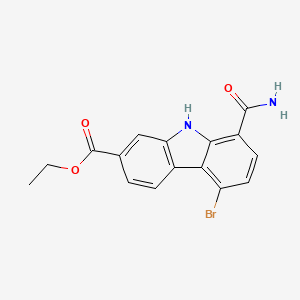
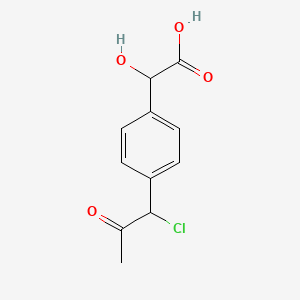
![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14059936.png)
